3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-15-17-6-5-7-18(14-17)22(29)25-16-21-19-8-1-2-9-20(19)23(30)28(26-21)13-12-27-10-3-4-11-27/h1-2,5-9,14H,3-4,10-13,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNJTKFXMOTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves multiple steps:
Formation of Intermediate Phthalazinone: : Begin with the cyclization of hydrazine with phthalic anhydride to form 4-oxo-3,4-dihydrophthalazin-1(2H)-one.
Alkylation Step: : The intermediate is then alkylated using 2-(pyrrolidin-1-yl)ethyl chloride to introduce the pyrrolidine group.
Formation of Benzamide Derivative: : The final step involves the coupling of the alkylated intermediate with 3-cyanobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
In industrial settings, large-scale production of this compound may be achieved through optimized reaction conditions. This involves the use of continuous flow reactors to improve yield and reduce reaction time, as well as the careful control of temperature and pH to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Potentially transforming the phthalazinone moiety.
Reduction: : Targeting the cyano or carbonyl groups.
Substitution: : Particularly nucleophilic substitutions at the benzamide or phthalazinone sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Examples include ammonia, amines, or hydroxide ions.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation: : May yield carboxylated derivatives.
Reduction: : Could produce amines or alcohols.
Substitution: : New functionalized derivatives at various sites.
Scientific Research Applications
3-cyano-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzamide is widely utilized in multiple fields:
Chemistry
Used as a building block for synthesizing complex organic molecules.
Applied in studying the reactivity of phthalazinone derivatives.
Biology
Serves as a ligand in binding studies involving enzymes or receptors.
Employed in the design of bioactive compounds for various biological assays.
Medicine
Explored as a potential therapeutic agent due to its unique chemical structure.
Investigated for its pharmacokinetic properties and interactions with biological targets.
Industry
Used in the development of novel materials with specific properties.
Applied in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The pyrrolidine and benzamide moieties enable the molecule to form hydrogen bonds, van der Waals interactions, and hydrophobic contacts, influencing the biological activity. The cyano group can also participate in nucleophilic attacks, affecting the mechanism.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with SzR-109
| Feature | Target Compound | SzR-109 |
|---|---|---|
| Core Structure | Phthalazinone | Quinoline |
| Pyrrolidinyl Substituent | 2-(pyrrolidin-1-yl)ethyl at position 3 | 2-(pyrrolidin-1-yl)ethyl at position 2 |
| Additional Groups | Cyano-benzamide | Morpholinomethyl, hydroxyl |
| Bioactivity | Not reported in evidence | Immunomodulatory (U937 cell stimulation) |
Chromene-Based Cyanoacetamide Derivatives ()
Example Compounds: 2-Cyano-N-cyclohexyl-acetamide (3c), N-Benzyl-2-cyano-acetamide (3d), and others.
- Core Structure: Chromene (vs. phthalazinone).
- Substituents: Cyanoacetamide groups (shared with the target’s benzamide-cyano motif).
- Key Differences: The chromene core lacks the nitrogen-rich phthalazinone system, which could reduce hydrogen-bonding capacity or metabolic stability.
Table 2: Substituent Comparison with Chromene Derivatives
Chromenone-Pyrazolo Pyrimidine Hybrids ()
Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Chromenone-pyrazolo pyrimidine (vs. phthalazinone).
- Substituents: Fluorophenyl, pyrazolo pyrimidine, and isopropylbenzamide (distinct from the target’s pyrrolidinylethyl and cyano-benzamide).
- Physicochemical Data : Melting point 175–178°C; molecular weight 589.1 g/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
